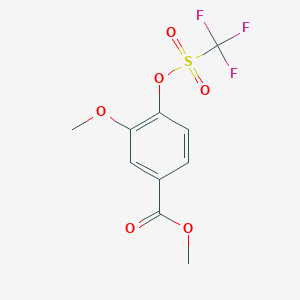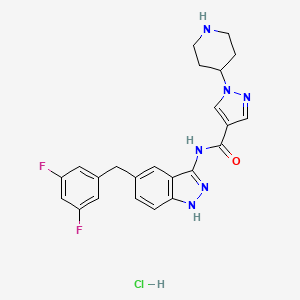
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride
描述
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including indazole, pyrazole, and piperidine, which contribute to its diverse reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 3,5-difluorobenzyl bromide and 1H-indazole-3-carboxylic acid. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and amide bond formation, to yield the final product. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The industrial production process also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol analogs
科学研究应用
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development for treating various diseases.
Industry: It is utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
- 3,5-difluoro-N-(piperidin-4-yl)benzamide
- 1H-indazole-3-carboxamide derivatives
- Pyrazole-based compounds
Uniqueness
N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potential therapeutic activity, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C23H23ClF2N6O |
|---|---|
分子量 |
472.9 g/mol |
IUPAC 名称 |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-1-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H22F2N6O.ClH/c24-17-8-15(9-18(25)11-17)7-14-1-2-21-20(10-14)22(30-29-21)28-23(32)16-12-27-31(13-16)19-3-5-26-6-4-19;/h1-2,8-13,19,26H,3-7H2,(H2,28,29,30,32);1H |
InChI 键 |
CATPWRUCKUHNQK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1N2C=C(C=N2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[(Naphth-1-yl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8385274.png)
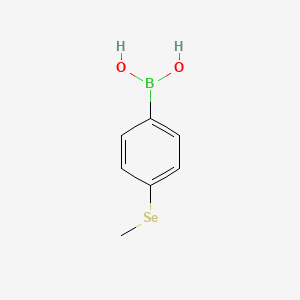
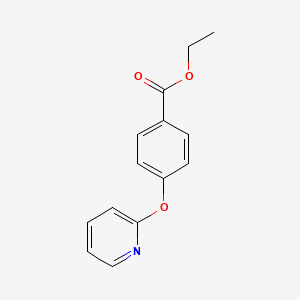

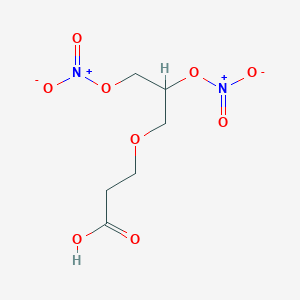
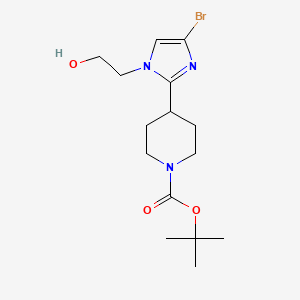

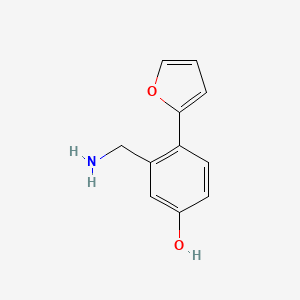



![[2-(2,4,5-Triiodo-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8385362.png)
